molecular formula C8H12N4O B2942700 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 338402-58-7

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2942700
CAS No.: 338402-58-7
M. Wt: 180.211
InChI Key: YJJHJQMFEZSRPX-UHFFFAOYSA-N
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Description

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1,4,5,6-tetrahydropyrimidin-2-yl derivatives
  • Pyrazole-pyrimidine hybrids

Uniqueness

Compared to similar compounds, 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of pyrazole and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6-5-7(13)12(11-6)8-9-3-2-4-10-8/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHJQMFEZSRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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